molecular formula C27H50N4O11 B609597 N-Mal-N-bis(PEG4-amine) TFA salt CAS No. 2128735-22-6

N-Mal-N-bis(PEG4-amine) TFA salt

Cat. No.: B609597
CAS No.: 2128735-22-6
M. Wt: 606.71
InChI Key: BDXSPBURFXDTTO-UHFFFAOYSA-N
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Description

“N-mal-n-bis(peg4-amine)tfasalt” is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of “N-mal-n-bis(peg4-amine)tfasalt” involves the reaction of the maleimide group with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .


Molecular Structure Analysis

The molecular formula of “N-mal-n-bis(peg4-amine)tfasalt” is C27H50N4O11 . It has a molecular weight of 606.7 g/mol . The structure includes a terminal maleimide group and two terminal amino groups .


Chemical Reactions Analysis

The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .


Physical and Chemical Properties Analysis

“N-mal-n-bis(peg4-amine)tfasalt” has a molecular weight of 606.7 g/mol . The compound should be stored at -20°C .

Scientific Research Applications

Polymerization Kinetics in Modified Epoxy-Amine Systems

Swier et al. (2005) explored the role of complex formation in the polymerization kinetics of modified epoxy-amine systems, including those modified with poly(ethylene glycol) (PEG). This research provides insights into the behavior of similar compounds in polymerization processes, which could be relevant for N-mal-n-bis(peg4-amine)tfasalt in similar applications (Swier et al., 2005).

Antibacterial Polymeric Coatings

Cao et al. (2019) reported on the development of an antibacterial polymeric coating using hydrophilic polyoxyethylene-bis-amine (PEG-bis-amine). This could be related to applications of N-mal-n-bis(peg4-amine)tfasalt in creating surfaces with antibacterial properties (Cao et al., 2019).

Cross-Linking Strategies in Hemoglobin

Manjula et al. (2000) investigated Bis(maleidophenyl)-PEG2000, a protein cross-linker, for its potential in introducing intra-tetrameric cross-links into hemoglobin. This study's findings could be relevant to exploring similar cross-linking applications using N-mal-n-bis(peg4-amine)tfasalt (Manjula et al., 2000).

Microwave-Assisted Synthesis

Kerton et al. (2008) described the accelerated synthesis of amine-bis(phenol) ligands, including those in poly(ethylene glycol) (PEG), under microwave irradiation. This research might be applicable to the synthesis of N-mal-n-bis(peg4-amine)tfasalt in a similar context (Kerton et al., 2008).

Nanoparticle Conjugation for Biomedical Applications

Kohler et al. (2004) synthesized a poly(ethylene glycol) silane for immobilization on nanoparticles, facilitating the conjugation with cell targeting agents. This could hint at the potential of N-mal-n-bis(peg4-amine)tfasalt in similar nanoparticle-based biomedical applications (Kohler et al., 2004).

Synthesis of Water Soluble Metal Complexes

Kama et al. (2021) reported on modifying the water solubility and potential biological effects of a ligand by introducing an amine group, which could be related to the synthesis and applications of N-mal-n-bis(peg4-amine)tfasalt in creating soluble metal complexes for biological studies (Kama et al., 2021).

Nanofiltration Membrane Development

Liu et al. (2012) focused on developing novel sulfonated nanofiltration membranes using sulfonated aromatic diamine monomers. This research might provide insights into the potential use of N-mal-n-bis(peg4-amine)tfasalt in membrane technology (Liu et al., 2012).

Green Synthesis Methods

Safari et al. (2017) developed a green and efficient protocol for the synthesis of certain derivatives, which may offer a perspective on environmentally friendly synthesis methods that could be applied to N-mal-n-bis(peg4-amine)tfasalt (Safari et al., 2017).

Oxidation of C-H Bonds

Kaizer et al. (2004) explored nonheme oxoiron(IV) complexes for the oxidation of C-H bonds, which might be relevant in studying the catalytic or oxidative properties of N-mal-n-bis(peg4-amine)tfasalt in similar reactions (Kaizer et al., 2004).

Polymeric Architecture in Drug Delivery

Khandare et al. (2006) investigated the impact of polymeric architecture on drug delivery, specifically focusing on dendrimer and linear bis(poly(ethylene glycol)) polymers. This could be relevant to potential applications of N-mal-n-bis(peg4-amine)tfasalt in drug delivery systems (Khandare et al., 2006).

HPLC Separation of PEGylated Compounds

Tang et al. (2012) discussed the separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol, which could inform analytical techniques applicable to N-mal-n-bis(peg4-amine)tfasalt (Tang et al., 2012).

Cross-Linking of Hemoglobin Outside the Central Cavity

Manjula et al. (2000) also conducted a study on intramolecular cross-bridging of hemoglobin using a similar compound, which might offer insights into the structural and functional impacts of N-mal-n-bis(peg4-amine)tfasalt in protein modification (Manjula et al., 2000).

Characterization of Bis-Triethoxysilane Films

Zhu et al. (2002) characterized bis-triethoxysilane films, offering a methodology that could be applicable in studying films or coatings made with N-mal-n-bis(peg4-amine)tfasalt (Zhu et al., 2002).

Influence of Chemical Structure on Antitumor Effects

Marzano et al. (2010) explored the influence of chemical structure on the antitumor effects of certain complexes, which could be relevant in evaluating the potential biomedical applications of N-mal-n-bis(peg4-amine)tfasalt (Marzano et al., 2010).

PEGylated Dendrimers for Gene Delivery

Yuan et al. (2010) studied PEGylated polyamidoamine dendrimers with bis-aryl hydrazone linkages for enhanced gene delivery, which could provide insights into similar applications for N-mal-n-bis(peg4-amine)tfasalt (Yuan et al., 2010).

Enhanced Circulation Half-Life of Thymosin Alpha 1

Peng et al. (2019) discussed the enhancement of the circulation half-life of Thymosin alpha 1 through PEGylation, potentially offering a perspective on similar enhancements achievable with N-mal-n-bis(peg4-amine)tfasalt (Peng et al., 2019).

Acylation with Bis(Acylamides)

Donike (1973) reported on acylation with bis(acylamides), which might offer chemical reaction insights applicable to N-mal-n-bis(peg4-amine)tfasalt (Donike, 1973).

Biomedical Applications of Poly(amido-amine)s

Ferruti et al. (2002) explored the biomedical applications of poly(amido-amine)s, which might relate to the potential medical or pharmaceutical applications of N-mal-n-bis(peg4-amine)tfasalt (Ferruti et al., 2002).

Photopolymerization and 3D Printing Applications

Chen et al. (2021) investigated the photopolymerization and 3D printing applications of newly developed dyes, which could provide insights into the potential use of N-mal-n-bis(peg4-amine)tfasalt in similar applications (Chen et al., 2021).

Mechanism of Action

Target of Action

The primary targets of N-Mal-N-bis(PEG4-amine) TFA salt are biomolecules with a thiol group and carboxylic acids . The compound’s terminal maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . The terminal amino group is reactive with carboxylic acids .

Mode of Action

This compound interacts with its targets through covalent bonding. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amino group of the compound is reactive with carboxylic acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving biomolecules with a thiol group and carboxylic acids . The compound’s ability to form covalent bonds with these biomolecules can influence the function and behavior of these molecules, potentially affecting the pathways in which they are involved .

Pharmacokinetics

It’s known that the compound is a branched peg derivative . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is often used to improve the pharmacokinetics of drugs, including their solubility, stability, and half-life .

Result of Action

The result of the action of this compound is the formation of a covalent bond between the compound and biomolecules with a thiol group or carboxylic acids . This bonding can enable the connection of these biomolecules, potentially influencing their function and behavior .

Action Environment

The action environment can influence the efficacy and stability of this compound. PEGylation can improve the stability of compounds in various environments, potentially enhancing their efficacy .

Properties

IUPAC Name

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGVVGCWYBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51F3N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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